molecular formula C12H15ClN4O B10962036 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methyl-1H-pyrazol-1-yl)propan-1-one

3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methyl-1H-pyrazol-1-yl)propan-1-one

Cat. No.: B10962036
M. Wt: 266.73 g/mol
InChI Key: MJQNFGHTZQNYAR-UHFFFAOYSA-N
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Description

3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-(4-METHYL-1H-PYRAZOL-1-YL)-1-PROPANONE is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-(4-METHYL-1H-PYRAZOL-1-YL)-1-PROPANONE typically involves the following steps:

    Formation of Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Substitution Reactions:

    Coupling Reactions: The final step involves coupling the two pyrazole rings with a propanone linker, which can be done using various coupling reagents and catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, potentially leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions may convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, pyrazole derivatives are often studied for their potential as enzyme inhibitors, receptor agonists or antagonists, and other bioactive compounds. This compound may exhibit similar properties and could be investigated for its biological activity.

Medicine

Medicinal chemistry applications include the development of new drugs. Pyrazole derivatives have been explored for their anti-inflammatory, analgesic, and anticancer properties. This compound could be a candidate for further drug development studies.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-(4-METHYL-1H-PYRAZOL-1-YL)-1-PROPANONE would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chloro-1H-pyrazol-1-yl)-1-(4-methyl-1H-pyrazol-1-yl)-1-propanone
  • 3-(4-Methyl-1H-pyrazol-1-yl)-1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-1-propanone

Uniqueness

The uniqueness of 3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-(4-METHYL-1H-PYRAZOL-1-YL)-1-PROPANONE lies in its specific substitution pattern and the presence of both chloro and methyl groups on the pyrazole rings. This structural arrangement may confer unique chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C12H15ClN4O

Molecular Weight

266.73 g/mol

IUPAC Name

3-(4-chloro-3,5-dimethylpyrazol-1-yl)-1-(4-methylpyrazol-1-yl)propan-1-one

InChI

InChI=1S/C12H15ClN4O/c1-8-6-14-17(7-8)11(18)4-5-16-10(3)12(13)9(2)15-16/h6-7H,4-5H2,1-3H3

InChI Key

MJQNFGHTZQNYAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)C(=O)CCN2C(=C(C(=N2)C)Cl)C

Origin of Product

United States

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